4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the piperazine and imidazopyridine moieties. Common reagents used in these reactions include various amines, aldehydes, and nitriles under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. This can lead to insights into its potential as a therapeutic agent.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. They might exhibit activity against certain diseases, making them candidates for drug development.
Industry
In the industrial sector, the compound could be used in the formulation of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C33H29N11 |
---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile |
InChI |
InChI=1S/C33H29N11/c1-22-19-42(16-17-43(22)33-38-21-37-29(18-34)41-33)20-23-9-11-25(12-10-23)44-31(26-8-5-15-36-30(26)35)40-28-14-13-27(39-32(28)44)24-6-3-2-4-7-24/h2-15,21-22H,16-17,19-20H2,1H3,(H2,35,36)/t22-/m1/s1 |
InChI Key |
SGDGUKLSPOXOLC-JOCHJYFZSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=NC=NC(=N2)C#N)CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N |
Canonical SMILES |
CC1CN(CCN1C2=NC=NC(=N2)C#N)CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.